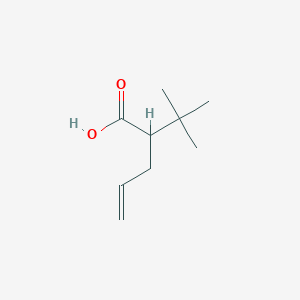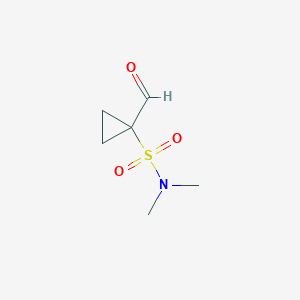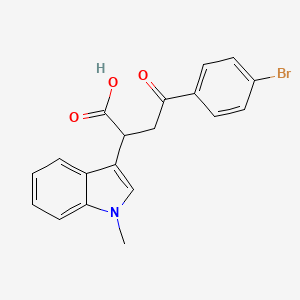![molecular formula C10H14BrF3N2O B2729935 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856050-69-5](/img/structure/B2729935.png)
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP, and it is a synthetic analog of the neurotransmitter serotonin. TFMPP has been shown to have a number of interesting properties, including its ability to activate serotonin receptors in the brain. In
Wirkmechanismus
TFMPP acts as a partial agonist at serotonin receptors in the brain, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, which in turn affects various physiological and behavioral processes. TFMPP has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of various signaling pathways in the brain. This compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. TFMPP has also been shown to affect various physiological processes, including body temperature, heart rate, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments, including its ability to activate serotonin receptors and modulate neurotransmitter release. However, there are also several limitations to the use of TFMPP in research, including its potential for toxicity and the need for careful dose control.
Zukünftige Richtungen
There are several future directions for research on TFMPP, including further investigation into its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is a need for more research on the biochemical and physiological effects of TFMPP, as well as its potential for toxicity and adverse effects. Finally, there is a need for more research on the mechanism of action of TFMPP, including its interactions with other receptors and signaling pathways in the brain.
Synthesemethoden
TFMPP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis of TFMPP is the reaction of 2,2,2-trifluoroethanol with 1-bromo-3-sec-butylpyrazole in the presence of a base catalyst. This reaction results in the formation of 3-(2,2,2-trifluoroethoxy)-1-bromo-4-sec-butylpyrazole, which is then reacted with formaldehyde and hydrogen chloride to form the final product, TFMPP.
Wissenschaftliche Forschungsanwendungen
TFMPP has been widely used in scientific research due to its ability to activate serotonin receptors in the brain. This compound has been shown to have a number of interesting properties, including its ability to modulate the release of neurotransmitters such as dopamine and norepinephrine. TFMPP has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNNUNKGSNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

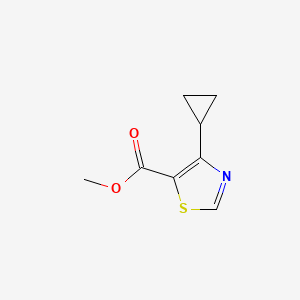





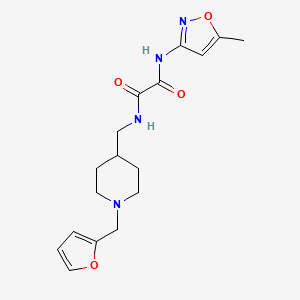
![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)


![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
